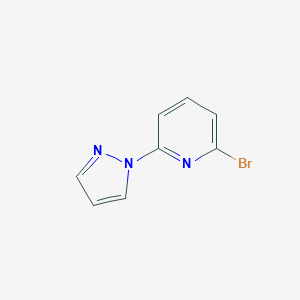

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Übersicht

Beschreibung

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a significant compound in the field of coordination chemistry, serving as a precursor for various tridentate ligands for transition metals. Its synthesis and modification enable the creation of diverse derivatives with potential applications in catalysis, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, a closely related compound, involves two routes from 2,6-dihydroxy-isonicotinic acid, culminating in a powerful precursor for tridentate ligands functionalized at the pyridine ring (Elhaïk et al., 2007). This synthesis pathway underlines the versatility and reactivity of pyridine derivatives in forming complex structures.

Molecular Structure Analysis

The molecular geometry and intermolecular interactions of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound with structural similarities, have been detailed through single-crystal X-ray diffraction, showcasing the potential for diverse hydrogen bonding and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

Pyrazolylpyridine compounds engage in various chemical reactions, serving as ligands in coordination complexes. Their ability to form stable complexes with metals like ruthenium and nickel is evidenced in studies focusing on the synthesis and reactivity of such complexes, highlighting their versatility and potential in catalytic and biological applications (Omondi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Photoinduced Tautomerization in Pyridines : A study on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are manifested by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands (Vetokhina et al., 2012).

Ruthenium(III) Complexes for Biological Studies : Reactions of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with RuCl3·3H2O formed metal complexes that displayed minimal cytotoxic activity against the HeLa cell line. These complexes showed weaker DNA binding affinities, as established by molecular docking experiments (Omondi et al., 2018).

Nickel(II) Complexes in Ethylene Oligomerization : The reaction of 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with NiCl2 and NiBr2 led to the formation of nickel(II) complexes. These complexes were active catalysts in ethylene oligomerization, producing mainly butenes (Nyamato et al., 2016).

Applications in Time-Resolved Fluorescence Immunoassay (TRFIA) : A new bifunctional chelate intermediate of TRFIA, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized and characterized, showing significant potential in increasing the yield of the target product (Pang Li-hua, 2009).

Synthesis of Polyheterocyclic Ring Systems : The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, demonstrating its versatility in organic synthesis and potential in developing novel compounds with antibacterial properties (Abdel‐Latif et al., 2019).

Safety And Hazards

Eigenschaften

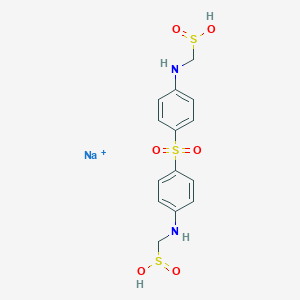

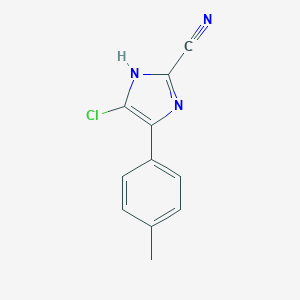

IUPAC Name |

2-bromo-6-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRJOZJWALGJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427614 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

CAS RN |

123640-41-5 | |

| Record name | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)